FMOC-ARG(PBF)-OH
Description
Properties
CAS No. |
15445-77-9 |
|---|---|
Molecular Formula |
C36H34Cl4N6O8S2 |
Molecular Weight |
884.622 |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone;O-(3-nitrophenyl) N-[(3,4-dichlorophenyl)methyl]carbamothioate |
InChI |
InChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3 |
InChI Key |
BMAJSXZTTXDMNV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl group to the amino terminus of the arginine. The reaction conditions often involve the use of solvents such as dichloromethane and N,N-dimethylformamide, and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient assembly of peptide chains. The use of solid-phase synthesis techniques, where the peptide is assembled on an insoluble resin, is common. This method allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as 1-hydroxybenzotriazole.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the 9-fluorenylmethoxycarbonyl group.
1-Hydroxybenzotriazole: Used as a coupling reagent in peptide bond formation.
Major Products: The major products formed from these reactions are peptides with the desired sequence of amino acids. The protecting groups are removed to yield the final peptide product .
Scientific Research Applications
Methodology
FMOC-ARG(PBF)-OH has been successfully incorporated into peptide chains using various solvents, notably N-butylpyrrolidinone (NBP) as an alternative to the more hazardous dimethylformamide (DMF). Research indicates that the use of NBP can enhance the coupling efficiency of this compound by reducing viscosity and facilitating better penetration into the resin during SPPS .
Table 1: Comparison of Solvents in SPPS with this compound
| Solvent | Coupling Efficiency | Yield (%) | Comments |
|---|---|---|---|
| DMF | Moderate | Variable | Higher toxicity |
| NBP | High | >99 | Improved penetration |
Challenges and Solutions
The primary challenge associated with this compound is its tendency to form inactive δ-lactams, which can reduce overall yield and lead to undesired des-arginine peptides. To address this issue, researchers have developed an in situ activation strategy that optimizes conditions by adjusting temperature and reactant ratios during synthesis .
Biophysical Studies
This compound has been studied for its biophysical properties, particularly in relation to its cytotoxic effects against human tumor cells. It has been shown to bind effectively to integrin receptors, which are implicated in cancer cell proliferation and metastasis . This binding affinity suggests potential applications in targeted cancer therapies.
Antimicrobial Properties
Recent studies have highlighted the compound's antibiofilm activity, which is crucial for combating bacterial infections that are resistant to conventional antibiotics. In vitro experiments have demonstrated its efficacy in disrupting biofilm formation, making it a candidate for further development as an antimicrobial agent .
Vaccine Development
This compound has also been utilized in the synthesis of peptide-based vaccines. Its incorporation into vaccine candidates enhances immunogenicity by promoting better presentation of antigens . Research indicates that peptides synthesized with this compound show promise in eliciting robust immune responses.
Case Study: Peptide Synthesis Optimization
A study conducted at the University of KwaZulu-Natal explored the optimization of SPPS using this compound under varying conditions of temperature and solvent composition. The findings indicated that maintaining a temperature of 45 °C significantly improved coupling efficiency and reduced side reactions associated with δ-lactam formation .
Case Study: Anticancer Activity Assessment
Another investigation assessed the cytotoxic effects of peptides containing this compound against various human tumor cell lines. The results demonstrated significant cytotoxicity correlated with increased integrin binding affinity, suggesting a mechanism for targeted therapy .
Mechanism of Action
The compound exerts its effects by protecting the side chain of arginine during peptide synthesis. The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed during the synthesis process to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C34H40N4O7S (based on catalog data)
- Molecular Weight : ~662.8 g/mol (varies slightly by isomer)
- Storage : Requires -15°C to -25°C to maintain stability .
- Applications : Widely used in SPPS for synthesizing peptides with arginine residues, particularly in pharmaceuticals and biochemical research .
Comparison with Similar Compounds
Table 1: Key Properties of FMOC-ARG(PBF)-OH and Analogues
Structural and Functional Differences
FMOC-ARG(ME,PBF)-OH :
- Features an additional methyl (Me) group on the arginine side chain, altering steric and electronic properties. This modification may enhance solubility in organic solvents or reduce aggregation during peptide synthesis .
- Retains Pbf for guanidine protection, ensuring compatibility with standard Fmoc-SPPS protocols .
Fmoc-D-Arg(Pbf)-OH: D-isomer of arginine, enabling the synthesis of non-natural peptides resistant to enzymatic degradation. Critical in antimicrobial and therapeutic peptide design .
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid: Uses tert-butoxy alongside Pbf for guanidine protection. This dual protection allows selective deprotection steps, useful in synthesizing peptides with post-translational modifications .
Fmoc-SR-Dab(3-Aloc)-OH :
Stability and Handling
Pbf vs. Other Guanidine Protectors :
- Pbf offers superior stability during Fmoc removal (basic conditions) compared to older groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). However, it requires harsh acids (≥95% TFA) for cleavage, which may degrade acid-sensitive peptides .
- Aloc (used in Fmoc-SR-Dab(3-Aloc)-OH) provides milder deprotection but is less common for arginine due to synthetic complexity .
Temperature Sensitivity : this compound and its methylated analogue require stringent storage (-15°C to -25°C) to prevent decomposition, whereas tert-butoxy-protected variants may have different stability profiles .
Q & A
Q. How should researchers reconcile conflicting reports on the acid sensitivity of the Pbf group in this compound?
- Methodological Answer : Contradictions arise from varying TFA concentrations (20% vs. 95%). Systematic studies show Pbf stability up to 4 hours in 50% TFA but degradation in >90% TFA. Validate via LC-MS and adjust cleavage protocols to include scavengers (e.g., 3% TIPS) for sensitive sequences .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
